2-chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine
Description
Chemical Name: 2-Chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine CAS No.: 14046-52-7 (hydrochloride salt) Molecular Formula: C₉H₁₁Cl₄N Molecular Weight: 297.01 g/mol
This compound features a benzylamine backbone substituted with chlorine atoms at the 3- and 5-positions of the phenyl ring and a chloroethylamine side chain. The hydrochloride salt form enhances its stability and solubility in polar solvents. The dichlorinated aromatic ring contributes to significant electron-withdrawing effects, influencing reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions.
Properties
IUPAC Name |
2-chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl3N/c10-1-2-13-6-7-3-8(11)5-9(12)4-7/h3-5,13H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTMRHFHFVUZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CNCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine typically involves the reaction of 3,5-dichlorobenzyl chloride with 2-chloroethanamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the reaction and obtain a higher yield of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ethanamines, while oxidation and reduction reactions can produce amides and amines, respectively .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that compounds similar to 2-chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine exhibit antidepressant properties. The mechanism often involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study highlighted the efficacy of related compounds in preclinical models of depression, suggesting potential for development as antidepressants .
Phospholipidosis Studies
The compound has been utilized in studies examining drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes. In vitro assays using MDCK cells have shown that certain concentrations of this compound can induce phospholipidosis, providing insights into the safety profiles of new drugs .
Synthetic Applications
Synthesis of Chiral Compounds
this compound serves as an important intermediate in the synthesis of various chiral compounds. Its ability to participate in asymmetric synthesis reactions makes it valuable in producing pharmaceuticals with specific stereochemical configurations. For example, it has been used in the resolution of racemic mixtures to yield enantiomerically pure products .
Biological Research
Enzyme Inhibition Studies
The compound has been investigated for its role as an inhibitor of certain enzymes involved in lipid metabolism. Studies have shown that it can inhibit lysosomal phospholipase A2 (LPLA2), which is crucial for understanding drug interactions and potential side effects related to lipid accumulation . This inhibition can be quantitatively measured using substrates like p-nitrophenyl butyrate (pNPB) in enzyme assays.
Case Studies
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares 2-chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine with four analogs:
Structural and Functional Differences
Electron Effects
- Target Compound : The 3,5-dichloro substituents create strong electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilicity. The chloroethylamine side chain facilitates nucleophilic substitution (e.g., SN2 reactions).
- 2-(3,4-Dihydroxyphenyl)ethylamine : Hydroxyl groups are electron-donating, increasing ring electron density. This compound likely exhibits antioxidant properties due to catechol moiety reactivity .
- N-[2-(3,5-Dimethoxyphenyl)ethyl]-...propan-2-amine: Methoxy groups donate electrons via resonance, stabilizing the aromatic ring.
- 2-(4-Ethoxy-3,5-Dimethoxyphenyl)Ethanamine : Ethoxy and methoxy groups enhance lipophilicity, making this compound more soluble in organic solvents compared to chlorinated analogs .
- [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine : Difluoromethoxy is both electron-withdrawing and hydrolytically stable, offering a balance between reactivity and metabolic resistance .
Physicochemical Properties
- Solubility : Hydrochloride salts (target compound, ) exhibit higher water solubility than free bases.
- Stability : Chlorine and fluorine substituents (target compound, ) increase resistance to oxidative degradation compared to methoxy/hydroxyl analogs.
- Reactivity : Chloroethylamine in the target compound is more reactive toward nucleophiles than ethylamine or propan-2-amine chains in analogs.
Biological Activity
2-Chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine, also known as 2-chloro-N-(3,5-dichlorobenzyl)ethanamine hydrochloride, is a chemical compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This compound features a chloroethyl group linked to a dichlorobenzylamine structure, which contributes to its biological activity. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C9H11Cl4N
- Molecular Weight : 257.05 g/mol
- CAS Number : 14046-52-7
The biological activity of this compound primarily involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the compound may interact with cellular receptors, altering signal transduction pathways and cellular responses.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various substituted compounds against bacterial strains and found that certain derivatives showed enhanced antibacterial activity compared to standard antibiotics .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.5 µg/mL |
| Compound B | S. aureus | 1.0 µg/mL |
| Compound C | P. aeruginosa | 0.75 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, it exhibited cytotoxic effects on several cancer cell lines, including HeLa and K562 cells. The structure-activity relationship (SAR) indicated that the presence of halogen substituents on the phenyl ring significantly enhances its anticancer efficacy .
Neuroprotective Effects
Recent studies have suggested potential neuroprotective effects of this compound in models of neurodegenerative diseases. The compound showed promise in protecting neuronal cells from oxidative stress-induced apoptosis .
Case Studies
-
Case Study on Anticancer Activity :
A series of experiments were conducted to evaluate the anticancer effects of this compound derivatives on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. -
Case Study on Antimicrobial Efficacy :
A comparative study assessed the antimicrobial activity of various derivatives against Gram-positive and Gram-negative bacteria. The findings highlighted that specific substitutions on the phenyl ring led to improved antibacterial properties.
Q & A
Basic: What are the common synthetic routes for 2-chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination. A plausible route involves reacting 3,5-dichlorobenzylamine with 2-chloroethyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like acetonitrile . Optimization includes:
- Temperature control : Maintaining 60–80°C to balance reactivity and byproduct formation.
- Catalyst use : Adding catalytic iodide (KI) to enhance halogen exchange efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Safety protocols, such as glovebox use and fume hoods, are critical due to the compound’s potential toxicity .
Basic: How is spectroscopic characterization (NMR, IR, MS) performed to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key peaks include the benzylic CH₂ group (δ ~3.8–4.2 ppm for ClCH₂ and δ ~4.5 ppm for NCH₂) and aromatic protons (δ ~7.0–7.5 ppm for dichlorophenyl) .
- IR : Stretching vibrations for C-Cl (550–750 cm⁻¹) and amine N-H (3300–3500 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 267 (C₉H₉Cl₃N⁺). High-resolution MS (HRMS) confirms the exact mass (267.96 g/mol) .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
Methodological Answer:
Single-crystal X-ray diffraction using SHELXL provides precise bond angles and torsional data. Key steps:
- Crystallization : Slow evaporation from dichloromethane/hexane.
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL-2018/3 refines Cl···Cl non-covalent interactions (3.3–3.5 Å) and confirms the ethanamine chain conformation. Discrepancies in computational models (e.g., DFT) can be resolved via experimental electron density maps .
Advanced: What strategies address contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies in structure-activity relationship (SAR) studies may arise from:
- Impurity profiles : HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN) identifies byproducts like hydrolyzed chloroethyl derivatives .
- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-based) to quantify affinity for targets like serotonin receptors.
- Meta-analysis : Cross-validate data across cell lines (e.g., HEK293 vs. CHO) to isolate compound-specific effects .
Advanced: How can conflicting spectral data (e.g., NMR shifts) be reconciled?
Methodological Answer:
Conflicting shifts may stem from solvent effects or proton exchange. Mitigation includes:
- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency.
- VT-NMR (Variable Temperature) : Identifies dynamic processes (e.g., amine inversion) causing peak broadening.
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, such as distinguishing benzylic CH₂ from ethanamine CH₂ .
Basic: What safety protocols are critical during handling and storage?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and NIOSH-approved respirators for aerosol protection .
- Storage : In airtight containers under inert gas (Ar/N₂) at –20°C to prevent degradation.
- Spill management : Neutralize with activated carbon and dispose via hazardous waste protocols .
Advanced: How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing Cl groups on the phenyl ring deactivate the aromatic system, directing electrophilic substitution to the para position. Computational modeling (DFT, B3LYP/6-31G*) predicts Fukui indices for nucleophilic attack at the ethanamine chain. Experimental validation via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) shows selective functionalization at the benzylic position .
Basic: What analytical techniques quantify trace impurities in synthesized batches?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
